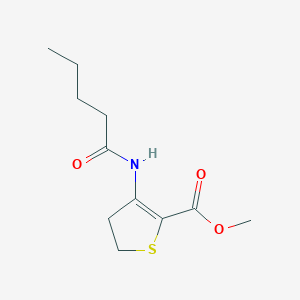

Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. Its molecular formula is C6H9NO2S .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically 3-amino-4,5-dihydrothiophene-2-carboxylic acid (or its derivatives) with pentanoic acid (also known as valeric acid) in the presence of suitable reagents. The esterification process leads to the formation of Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate .

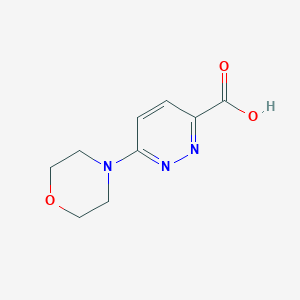

Molecular Structure Analysis

The molecular structure of Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate consists of a thiophene ring fused with an amido group and an ester group . The methyl substituent is attached to the amido nitrogen , and the pentanamido group is linked to the thiophene carbon . The carboxylate moiety completes the structure .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate, have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. The structural flexibility of thiophene allows for the synthesis of compounds that can be tailored to target specific types of cancer cells .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them candidates for the development of new anti-inflammatory drugs. Their mechanism of action may involve the modulation of inflammatory pathways, providing relief from conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Research has shown that thiophene compounds exhibit antimicrobial activity, making them useful in the fight against bacterial and fungal infections. The development of new antimicrobial agents is crucial in the era of increasing antibiotic resistance .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are prominent in the advancement of organic semiconductors. These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors. They protect metals and alloys from corrosion, extending the life of materials used in various industries, including construction and automotive manufacturing .

Anesthetic Applications

Some thiophene derivatives are used in medical applications as anesthetics. For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing localized pain relief during dental procedures .

Propiedades

IUPAC Name |

methyl 4-(pentanoylamino)-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-3-4-5-9(13)12-8-6-7-16-10(8)11(14)15-2/h3-7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZPJBWFWFLPKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(SCC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2883682.png)

![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-propylacetamide](/img/structure/B2883683.png)

![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/no-structure.png)

![2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2883694.png)

![1-[2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2883695.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide](/img/structure/B2883696.png)

![5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2883703.png)